

# Spectroscopic Analysis of 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole

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This technical guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for the compound **5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectroscopic information and experimental protocols.

## Introduction

**5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole**, with the CAS Number 143945-72-6, is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical synthesis. The triphenylmethyl (trityl) group serves as a bulky protecting group for the tetrazole ring, a common bioisostere for a carboxylic acid group. Accurate characterization of this compound is crucial for its application in multi-step syntheses. NMR spectroscopy is a primary tool for the structural elucidation of such molecules. While experimental spectral data for this specific compound is not readily available in peer-reviewed literature, predicted data provides valuable insight into its chemical structure.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole**. This data is computationally generated and serves as a reference for experimental validation.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.60 - 7.80	Multiplet	1H	Aromatic H (Bromophenyl)
7.30 - 7.50	Multiplet	3H	Aromatic H (Bromophenyl)
7.10 - 7.30	Multiplet	9H	Aromatic H (Trityl)
6.90 - 7.10	Multiplet	6H	Aromatic H (Trityl)

Note: Predicted chemical shifts are subject to variation based on the solvent and experimental conditions.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
163.5	C-Tetrazole
141.0	Quaternary C (Trityl)
133.0	C-Br
132.0 - 128.0	Aromatic C (Bromophenyl & Trityl)
125.0	Aromatic C (Bromophenyl)
83.0	Quaternary C (Trityl)

Note: Predicted chemical shifts are subject to variation based on the solvent and experimental conditions.

## Experimental Protocols

The following is a general experimental protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole**.

#### 1. Sample Preparation:

- Weigh approximately 10-20 mg of the solid sample for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

#### 2. NMR Spectrometer Setup:

- The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.

#### 3. $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Typically 12-16 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-5 seconds.
- Acquisition Time: 2-4 seconds.

#### 4. $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Typically 0-220 ppm.
- Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.

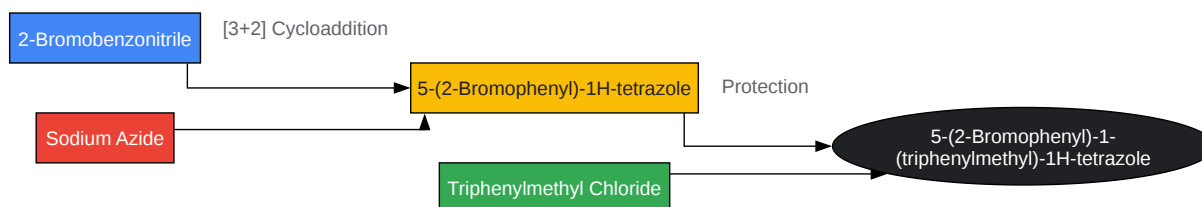
#### 5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

## Visualizations

### Synthetic Pathway

The synthesis of **5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole** typically involves a [3+2] cycloaddition reaction to form the tetrazole ring, followed by the protection of the tetrazole with a triphenylmethyl group.

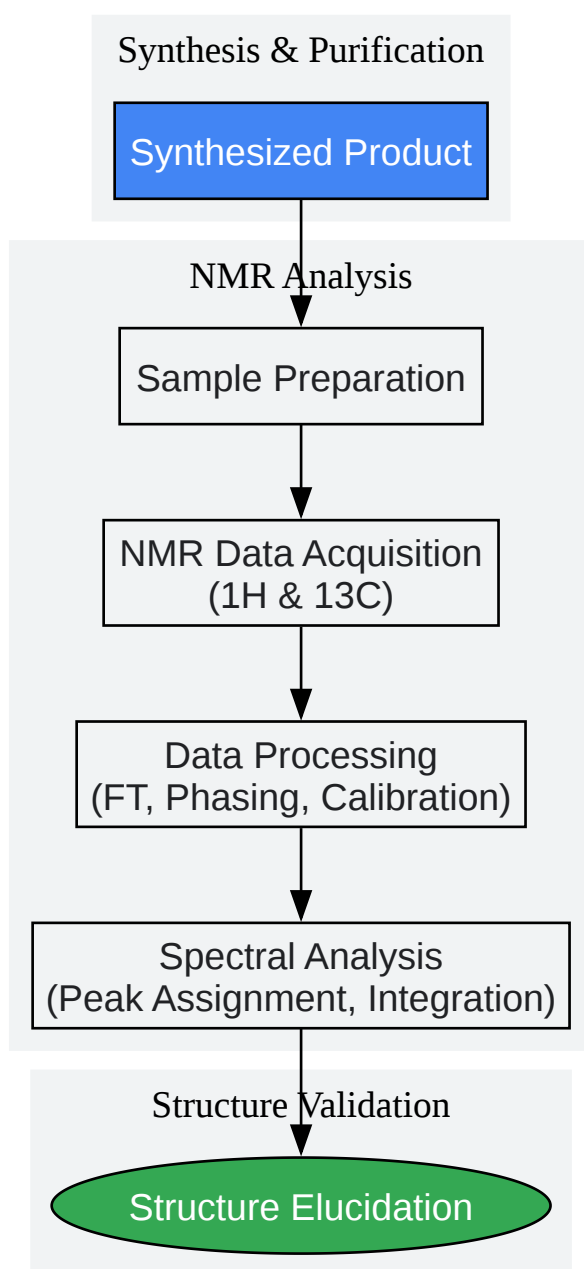


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Synthetic route to the target compound.

## NMR Analysis Workflow

The general workflow for the characterization of a synthesized compound like **5-(2-Bromophenyl)-1-(triphenylmethyl)-1H-tetrazole** using NMR spectroscopy is outlined below.



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## General workflow for NMR analysis.

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